Ester méthylique de l'acide isoxazole-4-carboxylique

Vue d'ensemble

Description

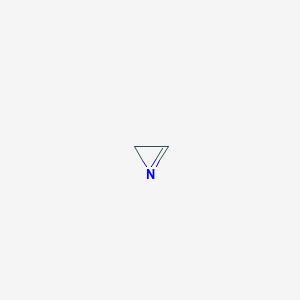

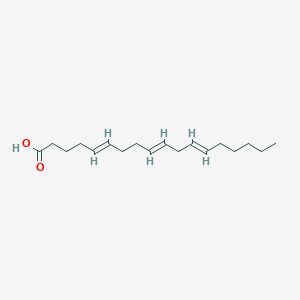

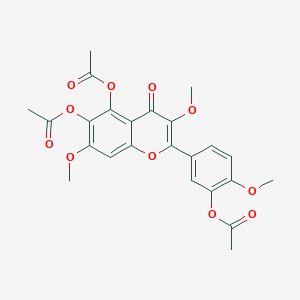

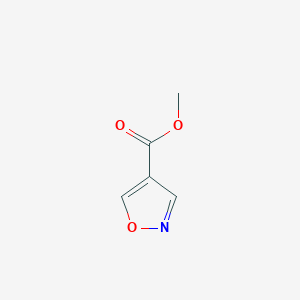

Isoxazole-4-carboxylic acid methyl ester is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Applications De Recherche Scientifique

Isoxazole-4-carboxylic acid methyl ester has a wide range of applications in scientific research:

Orientations Futures

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its significance, it is always imperative to develop new eco-friendly synthetic strategies . This presents a new chemotype having potential to be translated into an alternate anti-Mtb agent .

Mécanisme D'action

Target of Action

Isoxazole-4-carboxylic acid methyl ester and its derivatives have been identified as promising antitubercular agents . The primary target of these compounds is Mycobacterium tuberculosis (Mtb) , the causative agent of Tuberculosis (TB) .

Mode of Action

It is known that the compound interacts with mtb, leading to significant inhibition of the bacteria’s growth . The compound’s effectiveness is enhanced when it contains a halogen moiety (non-polar group) at m-/p- position and a methoxy group at o- position .

Biochemical Pathways

The compound’s potent antitubercular activity suggests it likely interferes with essential biochemical pathways in mtb .

Pharmacokinetics

The compound’s potent in vitro activity against mtb suggests it may have favorable pharmacokinetic properties that allow it to reach and act on its target effectively .

Result of Action

The primary result of Isoxazole-4-carboxylic acid methyl ester’s action is the inhibition of Mtb growth . This leads to a decrease in the bacterial population, thereby helping to control the spread and severity of TB .

Action Environment

The action of Isoxazole-4-carboxylic acid methyl ester can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Moreover, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . This suggests that exposure to light could potentially affect the compound’s stability and efficacy .

Analyse Biochimique

Biochemical Properties

It is known that isoxazoles interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the isoxazole compound .

Cellular Effects

Some isoxazole derivatives have shown potent in vitro activity against Mycobacterium tuberculosis, the causative agent of Tuberculosis (TB) . These compounds have demonstrated significant toxicity against Vero cells .

Molecular Mechanism

It is known that isoxazoles can undergo various reactions, including (3 + 2) cycloaddition reactions . These reactions can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that isoxazoles can undergo various reactions over time

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isoxazole-4-carboxylic acid methyl ester can be synthesized through several methods. One common approach involves the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes, which acts as dipolarophiles . This reaction is typically catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of isoxazole-4-carboxylic acid methyl ester often involves the use of microwave-assisted synthesis to achieve high yields and reduce reaction times . This method allows for the efficient production of ester-functionalized isoxazoles under controlled conditions.

Analyse Des Réactions Chimiques

Types of Reactions: Isoxazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. The weak N-O bond in the isoxazole ring makes it susceptible to photolysis, leading to ring collapse and rearrangement to oxazole through an azirine intermediate .

Common Reagents and Conditions:

Substitution: The reaction of β-ketodithioesters with sodium azide furnishes β-ketonitriles, which can further react to form isoxazoles.

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Comparaison Avec Des Composés Similaires

- Isoxazole-3-carboxylic acid methyl ester

- Isoxazole-5-carboxylic acid methyl ester

- Oxazole derivatives

Comparison: Isoxazole-4-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoxazole derivatives, it exhibits a different reactivity profile and potential for functionalization . This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Propriétés

IUPAC Name |

methyl 1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-8-5(7)4-2-6-9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBXBTTYJMXYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CON=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436830 | |

| Record name | ISOXAZOLE-4-CARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15166-81-1 | |

| Record name | ISOXAZOLE-4-CARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.